Cas no 166271-39-2 (N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide)

N-(3-Chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with a quinoxaline core, exhibiting potential as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the chloroquinoxaline moiety and dimethyl-substituted benzene sulfonamide group, contribute to its reactivity and versatility in forming complex heterocyclic compounds. This compound may serve as a key precursor in the development of biologically active molecules, particularly in medicinal chemistry for targeting specific enzymatic pathways. Its well-defined molecular structure allows for precise modifications, enabling tailored applications in drug discovery and material science. High purity and stability under standard conditions further enhance its utility in research and industrial processes.
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide structure
166271-39-2 structure
Product Name:N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
CAS No:166271-39-2
MF:C16H14ClN3O2S
MW:347.819261074066
CID:3082684
PubChem ID:2306191
Update Time:2025-11-02

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Chloro-quinoxalin-2-yl)-4,N-dimethyl-benzenesulfonamide
    • N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
    • STK389031
    • AB00713421-01
    • 166271-39-2
    • SB74942
    • AG-690/34448027
    • N-(3-chloro-2-quinoxalinyl)-N,4-dimethylbenzenesulfonamide
    • EN300-02037
    • CS-0218787
    • HMS1723K04
    • AKOS000115573
    • N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide
    • G20863
    • Z56854348
    • Oprea1_353085
    • Oprea1_070085
    • Inchi: 1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3
    • InChI Key: SEWWGWUVTGMWLM-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC2C=CC=CC=2N=1)N(C)S(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 347.05
  • Monoisotopic Mass: 347.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 71.5Ų

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N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:166271-39-2)N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
Order Number:A1070118
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:44
Price ($):229.0
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Additional information on N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide (CAS 166271-39-2): A Comprehensive Overview

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide (CAS 166271-39-2) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This quinoxaline derivative is characterized by its unique molecular structure, combining a chloroquinoxalin moiety with a dimethylbenzene sulfonamide group. Researchers are particularly interested in its potential applications due to its structural similarity to other bioactive sulfonamide compounds.

The compound's molecular formula is C16H14ClN3O2S, with a molecular weight of 347.82 g/mol. Its chemical structure features a chlorine-substituted quinoxaline ring linked to a dimethylbenzenesulfonamide group, which contributes to its distinctive properties. Recent studies have explored its potential as a kinase inhibitor, particularly in the context of cancer research, making it a subject of interest in modern drug discovery programs.

In the current research landscape, N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide is being investigated for its possible role in targeted therapy approaches. The compound's ability to potentially interfere with specific enzyme pathways has made it a candidate for further exploration in biomedical applications. Its structure-activity relationship is particularly intriguing to medicinal chemists working on small molecule therapeutics.

The synthesis of CAS 166271-39-2 typically involves multi-step organic reactions, starting with appropriately substituted quinoxaline precursors. The final product is usually obtained as a crystalline solid with specific solubility characteristics that influence its potential applications. Researchers often focus on optimizing its physicochemical properties to enhance bioavailability when considering pharmaceutical formulations.

From a market perspective, the demand for specialized heterocyclic compounds like N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide has been steadily increasing. This growth is driven by expanding research in personalized medicine and the continuous search for novel therapeutic agents. The compound's unique structure makes it valuable for both academic research and potential industrial applications in the life sciences sector.

Quality control of CAS 166271-39-2 typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for biological studies. Storage recommendations usually suggest keeping the material in a cool, dry environment to maintain its chemical stability over time.

Recent scientific literature has highlighted the compound's potential in studying signal transduction pathways, particularly those involving protein phosphorylation. This aligns with current trends in precision medicine, where understanding molecular-level interactions is crucial. The chloroquinoxalin-sulfonamide hybrid structure presents interesting possibilities for structure-based drug design initiatives.

For researchers working with N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard conditions, good laboratory practices are essential when handling any chemical substance. Material Safety Data Sheets (MSDS) provide comprehensive information about safe handling procedures.

The future research directions for CAS 166271-39-2 may include further exploration of its biological activity profile and potential modifications to enhance its pharmacological properties. As the field of medicinal chemistry continues to evolve, compounds with such unique structural features remain valuable tools for understanding complex biological systems and developing new therapeutic approaches.

In conclusion, N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide represents an interesting case study in modern chemical research. Its combination of quinoxaline and sulfonamide functionalities offers multiple avenues for scientific exploration. As research progresses, this compound may contribute to important advancements in our understanding of molecular interactions and the development of new bioactive compounds with potential therapeutic value.

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Amadis Chemical Company Limited
(CAS:166271-39-2)N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
A1070118
Purity:99%
Quantity:1g
Price ($):229.0
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